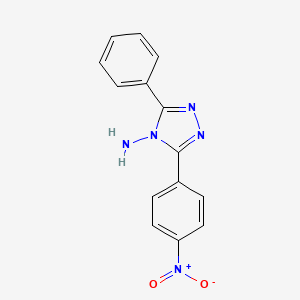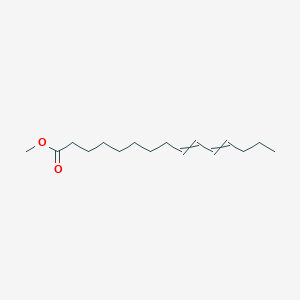
Methyl pentadeca-9,11-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl pentadeca-9,11-dienoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a long hydrocarbon chain with two double bonds located at the 9th and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentadeca-9,11-dienoate can be synthesized through the esterification of pentadeca-9,11-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Methyl pentadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclic peroxides and other oxidation products.
Reduction: Catalytic reduction can cleave the double bonds and convert the compound into saturated esters.
Substitution: Bromination and epoxidation reactions can introduce bromine atoms or epoxy groups into the molecule.
Common Reagents and Conditions
Oxidation: Photosensitized oxidation using singlet oxygen or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Bromination using bromine or N-bromosuccinimide (NBS); epoxidation using peracids such as m-chloroperbenzoic acid (MCPBA).
Major Products Formed
Oxidation: Cyclic peroxides and furanoid esters.
Reduction: Saturated methyl esters.
Substitution: Dibromo and epoxy esters.
Scientific Research Applications
Methyl pentadeca-9,11-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl pentadeca-9,11-dienoate involves its interaction with cellular components and enzymes. The compound can undergo oxidation to form reactive intermediates that may interact with biological targets, leading to various effects. The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Methyl pentadeca-9,11-dienoate can be compared with other similar compounds such as:
Methyl 9(Z), 11(E)-octadecadienoate: Another fatty acid methyl ester with similar structural features but different chain length and double bond positions.
Methyl 9,12-octadecadienoate: Known for its potential anticancer properties and used in various research applications.
Uniqueness
This compound is unique due to its specific double bond positions and chain length, which confer distinct chemical and biological properties compared to other fatty acid methyl esters .
Properties
CAS No. |
63024-94-2 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
methyl pentadeca-9,11-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h5-8H,3-4,9-15H2,1-2H3 |
InChI Key |
KPJMJWKSMYECQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
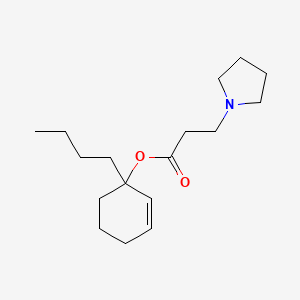
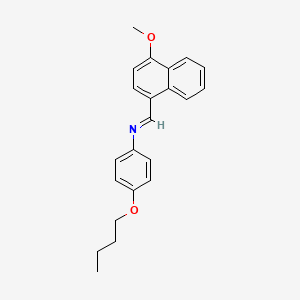
![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)
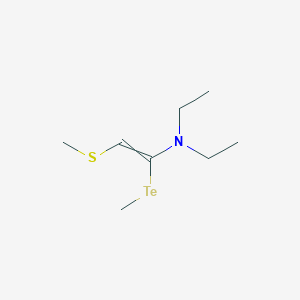
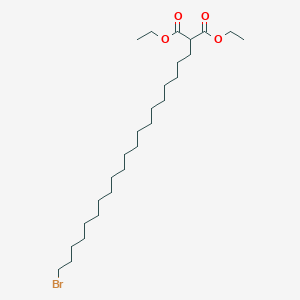
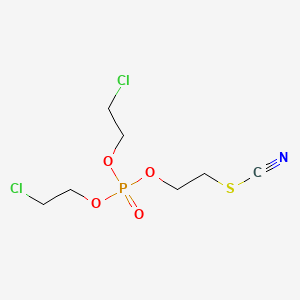
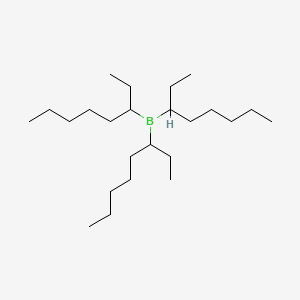
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)
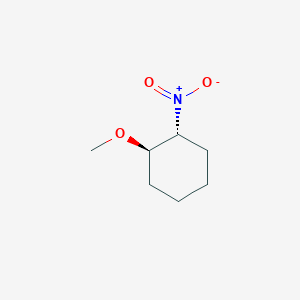
![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)
